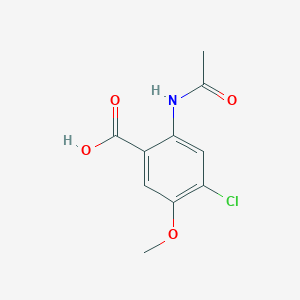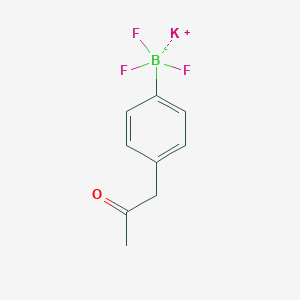
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(2-oxopropyl)phenyl)borate typically involves the reaction of 4-(2-oxopropyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki–Miyaura reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism by which potassium trifluoro(4-(2-oxopropyl)phenyl)borate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trifluoroborate group acts as a stable and efficient boron donor, making the reaction highly efficient and selective .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium (4-fluoro-3-formylphenyl)trifluoroborate
Uniqueness
Potassium trifluoro(4-(2-oxopropyl)phenyl)borate is unique due to its specific functional group, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in oxidative conditions, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H9BF3KO |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
potassium;trifluoro-[4-(2-oxopropyl)phenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 |
Clé InChI |
UIKOHDGAGCQLLA-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)CC(=O)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


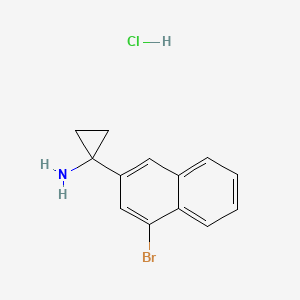
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
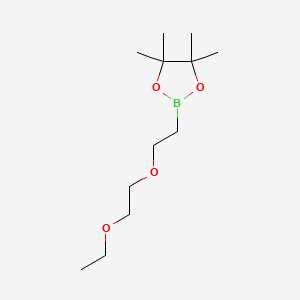
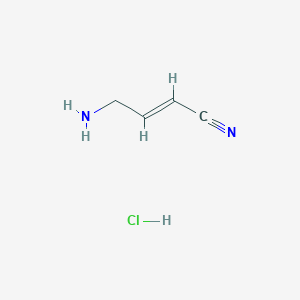
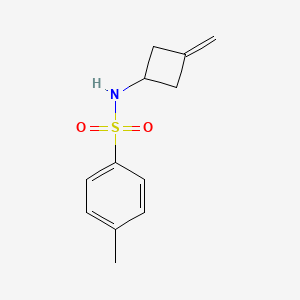
![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)
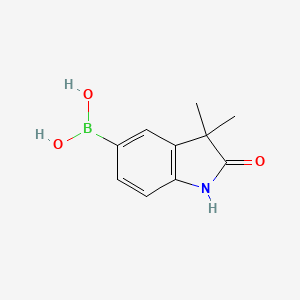
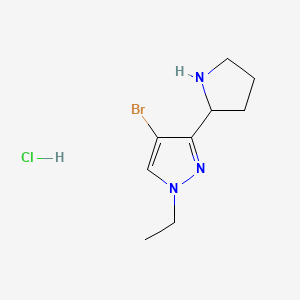
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)
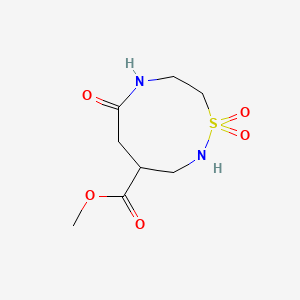
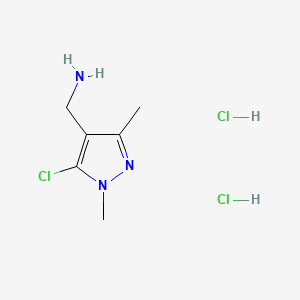
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
